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Rapamycin analog-2 -

Rapamycin analog-2

Catalog Number: EVT-15273848
CAS Number:
Molecular Formula: C80H106N4O18
Molecular Weight: 1411.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rapamycin analog-2 is a derivative of rapamycin, a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus. It is primarily known for its role as an inhibitor of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and survival. Rapamycin and its analogs, often referred to as rapalogs, are utilized in various therapeutic applications, including cancer treatment and immunosuppression. The development of rapamycin analog-2 aims to enhance the pharmacological properties of rapamycin while maintaining its biological efficacy.

Source

Rapamycin was first discovered in the 1970s during a screening program for antifungal agents. The compound was found in soil samples from Easter Island, leading to its name derived from "Rapa Nui," the island's native name. Analog-2 is synthesized through chemical modifications of the original structure to improve its bioavailability and therapeutic index.

Classification

Rapamycin analog-2 belongs to a class of compounds known as mTOR inhibitors. These inhibitors can be further classified into direct analogs, which share both chemical and pharmacological characteristics with rapamycin, and structural analogs, which may differ in functional groups but retain similar mechanisms of action.

Synthesis Analysis

Methods

The synthesis of rapamycin analog-2 involves several advanced organic chemistry techniques. Key methods include:

  • Mukaiyama Macrocyclization: This method is crucial for forming the cyclic structure characteristic of rapamycin derivatives. It involves coupling reactions that create the macrocyclic ring essential for biological activity.
  • Aldol Reactions: Used to form carbon-carbon bonds between fragments, this reaction is vital for constructing complex intermediates during synthesis.
  • Wittig Olefination: This reaction allows for the formation of alkenes from aldehydes or ketones, which is important for modifying specific sites on the rapamycin structure.

Technical Details

The synthesis typically begins with simpler precursors that undergo multiple steps involving protection and deprotection strategies to manage reactive functional groups. The final steps often involve purification techniques such as chromatography to isolate the desired analog in high purity.

Molecular Structure Analysis

Structure

Rapamycin analog-2 retains the core structure of rapamycin but includes modifications at specific positions (notably at carbon 40) that enhance its binding affinity to mTOR and FK506-binding proteins (FKBP). The presence of these modifications can significantly influence its pharmacokinetic properties.

Data

Chemical Reactions Analysis

Reactions

Rapamycin analog-2 undergoes various chemical reactions that are critical for its biological activity:

  • Binding Reactions: The interaction between rapamycin analog-2 and FKBP leads to the formation of a ternary complex with mTOR, which is essential for inhibiting its kinase activity.
  • Degradation Pathways: Understanding how analog-2 degrades under physiological conditions is vital for predicting its stability and efficacy in therapeutic applications.

Technical Details

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of synthesized analogs. These methods provide insights into the dynamics of chemical reactions involving rapamycin derivatives.

Mechanism of Action

Process

Rapamycin analog-2 exerts its effects primarily through inhibition of mTOR complexes, particularly mTORC1. The mechanism involves:

  1. Binding to FKBP: Rapamycin analog-2 binds to FKBP12, forming a complex that then interacts with mTOR.
  2. Inhibition of Kinase Activity: The FKBP-rapamycin-mTOR complex inhibits mTOR's kinase activity, leading to downstream effects on cell growth and proliferation.

Data

Studies have shown that this inhibition can lead to reduced protein synthesis and cell cycle arrest in various cancer cell lines, highlighting its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

Rapamycin analog-2 typically appears as a white to off-white solid at room temperature. Its solubility varies depending on the specific modifications made during synthesis but generally shows good solubility in organic solvents such as dimethyl sulfoxide.

Chemical Properties

The compound exhibits stability under acidic conditions but may degrade under prolonged exposure to basic environments or heat. Its melting point can vary based on crystallization conditions but generally falls within a range typical for macrolides.

Relevant Data or Analyses

Characterization studies reveal that rapamycin analog-2 maintains similar thermal stability compared to its parent compound, ensuring effective performance in biological systems.

Applications

Scientific Uses

Rapamycin analog-2 has several promising applications in scientific research and medicine:

  • Cancer Therapy: Its ability to inhibit mTOR makes it a candidate for treating various cancers, particularly those resistant to conventional therapies.
  • Immunosuppression: Analog-2 can be utilized in transplant medicine to prevent organ rejection by modulating immune responses.
  • Aging Research: Emerging studies suggest potential benefits in extending lifespan and healthspan by targeting aging pathways through mTOR inhibition.
Mechanistic Target of Rapamycin (mTOR) Pathway Modulation by Rapamycin Analog-2

Allosteric Modulation of mTOR Complex 1 (mTORC1)

Rapamycin analog-2 exerts its primary pharmacological activity through allosteric inhibition of mTORC1, a multiprotein complex central to cellular growth and metabolism. This complex regulates anabolic processes via phosphorylation of downstream substrates, including:

  • S6 kinase 1 (S6K1) at Thr389
  • Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) at Ser65 and Thr37/46

Biochemical assays reveal that Rapamycin analog-2 suppresses phosphorylation of these substrates with IC~50~ values in the low nanomolar range (e.g., 63.3–74.9 pM for S6K1 in PC3 cells), comparable to first-generation rapalogs [1] [2]. Unlike catalytic mTOR inhibitors, this analog achieves inhibition by inducing conformational changes that sterically hinder substrate access to the kinase active site. Quantitative proteomic analyses confirm it downregulates ribosomal proteins and translation factors while upregulating autophagy-related proteins, consistent with canonical mTORC1 inhibition [2].

Table 1: Effects of Rapamycin Analog-2 on mTORC1 Substrates

SubstratePhosphorylation SiteInhibition EfficiencyCellular Process Affected
S6K1Thr389IC~50~ = 63.3–74.9 pMProtein synthesis
4E-BP1Ser65>90% at 3 nMCap-dependent translation
4E-BP1Thr37/46>90% at 3 nMTranslation repression
ULK1Ser757>90% at 3 nMAutophagy initiation

FKBP12-Dependent Ternary Complex Formation with FRB Domain

The inhibitory action of Rapamycin analog-2 is strictly dependent on formation of a ternary complex with the intracellular protein FK506-binding protein 12 (FKBP12) and mTOR’s FRB domain (FKBP12-rapamycin binding domain). Structural studies show the analog binds FKBP12 with high affinity, inducing conformational changes that enable its interaction with the FRB domain adjacent to mTOR’s kinase catalytic cleft [1] [3].

Key evidence for FKBP12-dependence comes from:

  • shRNA knockdown experiments: Loss of FKBP12 (but not FKBP51) abolishes analog-induced inhibition of both mTORC1 and mTORC2 signaling [2].
  • Crystallographic data: The FRB domain adopts a unique α-helical structure upon ternary complex formation, occluding substrate-docking sites on mTORC1 [3] [8].

This binding mode distinguishes it from ATP-competitive inhibitors and underlies its exceptional target specificity.

Table 2: Molecular Dependencies of Rapamycin Analog-2 Activity

Dependency FactorExperimental EvidenceFunctional Consequence
FKBP12shRNA knockdown blocks inhibitionEssential for complex formation
FRB domainCryo-EM structural analysisAllosteric kinase inhibition
FKBP51Knockdown does not impair activityNo significant role

Differential Selectivity for mTORC1 vs. mTORC2 Signaling

A defining feature of Rapamycin analog-2 is its enhanced selectivity for mTORC1 over mTORC2 compared to conventional rapalogs:

  • mTORC1 inhibition: IC~50~ = 74.9 pM
  • mTORC2 inhibition: IC~50~ = 26,245 pM (350-fold less potent) [2]

This 430-fold selectivity ratio (vs. 10-fold for rapamycin) arises from structural modifications that prevent efficient disruption of mTORC2 assembly. While chronic rapamycin exposure indirectly inhibits mTORC2 by blocking de novo complex formation, Rapamycin analog-2 shows minimal mTORC2 effects even after prolonged treatment [2] [7]. Physiological impacts include:

  • Preserved glucose homeostasis: No disruption of insulin/AKT signaling in vivo
  • Reduced lipid metabolic dysregulation: Avoids hypertriglyceridemia common with rapalogs
  • Minimal immunosuppression: Maintains immune cell function in murine models [2]

Table 3: Selectivity Profile of Rapamycin Analog-2 vs. Rapamycin

ParameterRapamycin Analog-2Rapamycin
mTORC1 IC~50~74.9 pM63.3 pM
mTORC2 IC~50~26,245 pM534.9 pM
Selectivity ratio (mTORC1:C2)350:110:1
Effect on glucose toleranceNo impairmentImpaired

Structural Determinants of mTOR Kinase Domain Inhibition

The spatial constraints imposed by ternary complex formation define the inhibitory mechanism:

mTORC1-Specific Inhibition

  • The FRB domain in mTORC1 is fully accessible. Rapamycin analog-2-bound FKBP12 docks into a hydrophobic pocket on FRB, displacing the C-terminal kinase domain by ~25 Å [8].
  • This displacement physically blocks substrates (e.g., S6K1, 4E-BP1) from accessing the catalytic site [10].

mTORC2 Resistance Mechanisms

mTORC2 incorporates rictor and mSin1 subunits that:

  • Sterically occlude the FRB domain through direct protein-protein interactions
  • Stabilize a closed conformation of mTOR that impedes analog-FKBP12 docking [8] [9]Cryo-EM structures confirm rictor’s C-terminal domain masks >70% of the FRB surface in mTORC2, explaining intrinsic resistance [8].

These structural insights rationalize the analog’s ability to fully inhibit rapamycin-resistant mTORC1 functions (e.g., 4E-BP1 Thr37/46 phosphorylation) without affecting mTORC2-dependent processes like AKT Ser473 phosphorylation [2] [10].

Properties

Product Name

Rapamycin analog-2

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]ethyl-methylamino]ethyl-methylamino]ethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

Molecular Formula

C80H106N4O18

Molecular Weight

1411.7 g/mol

InChI

InChI=1S/C80H106N4O18/c1-15-61(57-49-71(93-9)75(97-13)72(50-57)94-10)77(85)83-37-19-17-27-63(83)79(87)101-65(33-29-53-31-35-67(89-5)69(45-53)91-7)55-23-21-25-59(47-55)99-43-41-81(3)39-40-82(4)42-44-100-60-26-22-24-56(48-60)66(34-30-54-32-36-68(90-6)70(46-54)92-8)102-80(88)64-28-18-20-38-84(64)78(86)62(16-2)58-51-73(95-11)76(98-14)74(52-58)96-12/h21-26,31-32,35-36,45-52,61-66H,15-20,27-30,33-34,37-44H2,1-14H3/t61-,62-,63-,64-,65+,66+/m0/s1

InChI Key

VIWYPOBHRWLWQA-BPNHAYRBSA-N

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN(C)CCN(C)CCOC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN(C)CCN(C)CCOC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC

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